
N,N-Diphenylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenylethanethioamide is an organic compound characterized by the presence of a thioamide functional group attached to an ethanethioamide backbone with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diphenylethanethioamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide, followed by the addition of an alkyl halide. This method typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient processes. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields. This method involves the condensation of aldehydes, amines, and elemental sulfur under microwave heating .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
N,N-Diphenylethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diphenylethanethioamide involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the observed biological effects .
Comparación Con Compuestos Similares
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMAc)
- N,N-Dimethylethanethioamide
Comparison: N,N-Diphenylethanethioamide is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to simpler thioamides like N,N-Dimethylethanethioamide. The phenyl groups also contribute to its potential biological activity, making it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
100363-24-4 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N,N-diphenylethanethioamide |
InChI |
InChI=1S/C14H13NS/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
OCNLQPFWJFXVDA-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


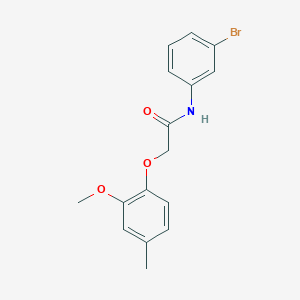

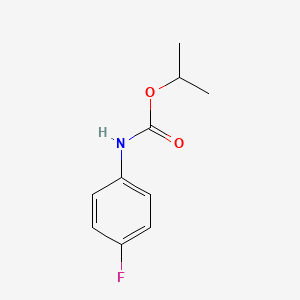
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963140.png)
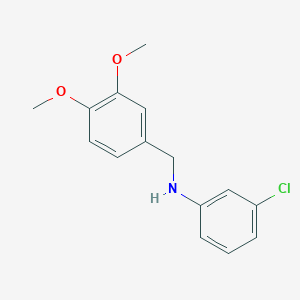
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)
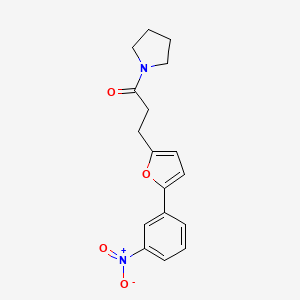
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
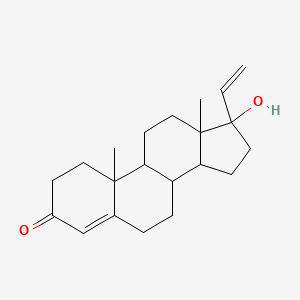
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)

